molecular formula C10H13BrN4O2 B140554 1-(3-Bromopropyl)theobromine CAS No. 6493-10-3

1-(3-Bromopropyl)theobromine

Cat. No. B140554
CAS RN: 6493-10-3
M. Wt: 301.14 g/mol
InChI Key: GCEJJEYAPRULFS-UHFFFAOYSA-N
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Description

The compound 1-(3-Bromopropyl)theobromine is not directly mentioned in the provided papers. However, theobromine itself is a naturally occurring substance found in cocoa beans and chocolate, and it is known for its diuretic, stimulant, and vasodilator effects. Theobromine has been studied for its potential to modify uric acid aggregation, which is relevant to the treatment of kidney stones . The modification of theobromine through bromination could potentially alter its physical and chemical properties, as

Scientific Research Applications

Dental Health and Enamel Protection

  • Enamel Hardness and Topography : Theobromine, a principal xanthine in Theobroma cacao, has been studied for its effects on human enamel. Research found that theobromine at different concentrations significantly improved enamel hardness and altered its surface topography (Kargul et al., 2012).

  • Remineralizing Effects : Theobromine has been compared with fluoride for its remineralizing effects on enamel. A study using scanning electron microscopy concluded that theobromine could be an effective alternative to fluoride for caries prevention (Shawky et al., 2021).

  • Prevention of Enamel Demineralization : Theobromine has shown potential in preventing enamel demineralization. Research evaluating the impact of theobromine gel on enamel microhardness after exposure to demineralizing agents like citric acid highlighted its protective capabilities (Irawan et al., 2017).

Cancer Research

  • Inhibiting Malignant Glioblastoma Proliferation : A study demonstrated that theobromine can negatively regulate pathways such as phosphodiesterase-4 and nuclear factor-kappa B, thereby inhibiting the proliferation of malignant glioblastoma, a type of brain tumor (Sugimoto et al., 2014).

Neurological Health

  • Facilitation of Motor Learning in Mice : Theobromine has been studied for its effects on brain-derived neurotrophic factor and motor learning. A diet supplemented with theobromine resulted in improved motor learning and increased activity in certain brain pathways in mice (Yoneda et al., 2017).

Immunostimulatory Activities

  • Stimulation of Macrophage Function : Research indicates that theobromine can act as an immune response stimulator through the activation of signaling pathways like MAPK and NF-κB. It was found to increase the production of nitric oxide and inflammatory cytokines in macrophages (Lee et al., 2022).

Cardiovascular and Metabolic Health

  • Effect on Serum Lipoprotein Profiles : A study on the effects of theobromine consumption on serum lipoprotein profiles in humans with low HDL-cholesterol concentrations showed that theobromine reduced cholesterol concentrations in LDL particles, suggesting potential benefits for cardiovascular health (Jacobs et al., 2017).

Potential Neuroprotective Effects

  • Control of Hippocampal Neuronal Function : Theobromine targeting adenosine receptors can affect hippocampal synaptic transmission and plasticity, offering neuroprotection in dementia-related conditions (Valada et al., 2022).

Kidney Health

  • Modifying Uric Acid Aggregation : Theobromine can modify the aggregation of uric acid, potentially influencing the formation and treatment of kidney stones. It alters the structure of uric acid clusters, increasing their solubility and aiding in their excretion (Chattaraj & Paul, 2019).

Blood-Brain Barrier Penetration

  • Ability to Pass Through the Blood-Brain Barrier : Research has shown that theobromine can pass through the blood-brain barrier in mice, which is crucial for its potential effects on brain health and treating brain-related disorders (Sugimoto et al., 2016).

properties

IUPAC Name

1-(3-bromopropyl)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEJJEYAPRULFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396301
Record name AC1MWQEH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)theobromine

CAS RN

6493-10-3
Record name AC1MWQEH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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